molecular formula C15H22Cl2N2 B12916842 (3S)-N-butyl-N-[(2,4-dichlorophenyl)methyl]pyrrolidin-3-amine CAS No. 820981-49-5

(3S)-N-butyl-N-[(2,4-dichlorophenyl)methyl]pyrrolidin-3-amine

Katalognummer: B12916842
CAS-Nummer: 820981-49-5
Molekulargewicht: 301.3 g/mol
InChI-Schlüssel: CDUCFDBXEVWGAZ-AWEZNQCLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-N-Butyl-N-(2,4-dichlorobenzyl)pyrrolidin-3-amine is a chemical compound known for its unique structure and properties. It is often used in research and industrial applications due to its specific chemical characteristics. The compound is characterized by the presence of a pyrrolidine ring, a butyl group, and a dichlorobenzyl group, which contribute to its reactivity and functionality.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-Butyl-N-(2,4-dichlorobenzyl)pyrrolidin-3-amine typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Butyl Group: The butyl group is introduced via alkylation reactions, often using butyl halides in the presence of a base.

    Attachment of the Dichlorobenzyl Group: This step involves the reaction of the intermediate with 2,4-dichlorobenzyl chloride under nucleophilic substitution conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: To control the reaction environment and improve efficiency.

    Purification Steps: Such as crystallization, distillation, or chromatography to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-N-Butyl-N-(2,4-dichlorobenzyl)pyrrolidin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially involving the dichlorobenzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or other strong bases in aprotic solvents.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrrolidine derivatives.

Wissenschaftliche Forschungsanwendungen

(S)-N-Butyl-N-(2,4-dichlorobenzyl)pyrrolidin-3-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (S)-N-Butyl-N-(2,4-dichlorobenzyl)pyrrolidin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include:

    Enzyme Inhibition: The compound may inhibit key enzymes, affecting metabolic pathways.

    Receptor Modulation: It can modulate receptor activity, influencing cellular signaling.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (S)-N-(2,4-Dichlorobenzyl)pyrrolidin-3-amine: Lacks the butyl group, which may affect its reactivity and biological activity.

    N-Butylpyrrolidin-3-amine: Lacks the dichlorobenzyl group, resulting in different chemical properties.

Uniqueness

(S)-N-Butyl-N-(2,4-dichlorobenzyl)pyrrolidin-3-amine is unique due to the combination of its functional groups, which confer specific reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

820981-49-5

Molekularformel

C15H22Cl2N2

Molekulargewicht

301.3 g/mol

IUPAC-Name

(3S)-N-butyl-N-[(2,4-dichlorophenyl)methyl]pyrrolidin-3-amine

InChI

InChI=1S/C15H22Cl2N2/c1-2-3-8-19(14-6-7-18-10-14)11-12-4-5-13(16)9-15(12)17/h4-5,9,14,18H,2-3,6-8,10-11H2,1H3/t14-/m0/s1

InChI-Schlüssel

CDUCFDBXEVWGAZ-AWEZNQCLSA-N

Isomerische SMILES

CCCCN(CC1=C(C=C(C=C1)Cl)Cl)[C@H]2CCNC2

Kanonische SMILES

CCCCN(CC1=C(C=C(C=C1)Cl)Cl)C2CCNC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.